3-Oxocyclopentanecarboxylate
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Overview
Description
3-oxocyclopentanecarboxylate is a 4-oxo monocarboxylic acid anion that is the conjugate base of 3-oxocyclopentanecarboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-oxocyclopentanecarboxylic acid.
Scientific Research Applications
Chemical Reaction Studies
3-Oxocyclopentanecarboxylate plays a significant role in various chemical reactions. For instance, it's involved in the Dowd-Beckwith ring expansion reaction, showing different product outcomes based on methyl substitution and steric factors, as illustrated in a theoretical study on methyl-substituted 5-oxocyclopentanecarboxylates (Ardura & Sordo, 2005).
Determination of Absolute Configuration
Research on 3-oxocyclopentanecarboxylic acid has contributed to establishing the absolute configuration of natural compounds like sarkomycin. This was achieved through chemical correlation with other substances of known configurations (Sato, Nishioka, Yonemitsu, & Ban, 1963).
Synthesis of Pseudodipeptides
Ethyl-2-oxocyclopentanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogs, which are crucial for conformational, structural studies, and biological activity analyses (Dutheuil et al., 2013).
Development of Synthetic Methodologies
In synthetic chemistry, derivatives of this compound have facilitated the development of new methodologies. For instance, studies involving 2-oxocyclopentanecarboxylate have contributed to the synthesis of diverse chemicals and pharmaceuticals (Bauer et al., 2005).
Solid State Structure Studies
The compound has also been utilized in studies focusing on solid-state structures. Research on pentaoxa-[5]-peristylane, derived from derivatives of cyclopentanecarboxylate, has provided insights into the C-H...O interactions in solid state structures (Mehta & Vidya, 2001).
Environmental Impact Studies
Investigations into the environmental impact of substances like 2-oxocyclopentanecarboxylate have been conducted, shedding light on their interactions and retention by natural materials like bentonite (Bañares-Muñoz et al., 1994).
Drug Synthesis
In the pharmaceutical industry, derivatives of this compound have been pivotal in synthesizing drugs. For example, studies have focused on synthesizing loxoprofen sodium, a nonsteroidal anti-inflammatory drug, using 2-oxocyclopentanecarboxylate as a key intermediate (Guang-yi, 2007).
Properties
Molecular Formula |
C6H7O3- |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/p-1 |
InChI Key |
RDSNBKRWKBMPOP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)CC1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.